3-Amino-4-(methylamino)benzamide
Description
Contextual Significance of Benzamide (B126) Derivatives in Chemical Science
Benzamide derivatives are a significant class of organic compounds that have been extensively studied in medicinal chemistry and materials science. ontosight.aiontosight.ai These compounds share a common structural feature: a benzene (B151609) ring attached to an amide functional group. The versatility of the benzamide scaffold allows for a wide range of chemical modifications, leading to a diverse array of molecules with varied biological activities and physical properties. ontosight.ai
In the field of medicinal chemistry, benzamide derivatives have been investigated for a multitude of therapeutic applications. They have shown potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.airesearchgate.net The specific substitutions on the benzamide core play a crucial role in determining the compound's biological profile and its interaction with biological targets. ontosight.ai For instance, certain substituted benzamides are known to act as antipsychotic and antidepressant agents by modulating the dopaminergic system. nih.govresearchgate.net
Historical Perspective of Research on Aminobenzamide Cores
The study of aminobenzamide cores has a rich history rooted in the quest for novel therapeutic agents. One of the well-known examples is 3-aminobenzamide, which has been identified as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. caymanchem.com This discovery spurred further research into the potential of aminobenzamide derivatives in cancer therapy and in protecting tissues from radiation-induced damage. caymanchem.comgoogle.com
Over the years, researchers have synthesized and evaluated a variety of amino-substituted benzamides to understand their structure-activity relationships. These investigations have explored the impact of the position and nature of the amino group and other substituents on the benzene ring, leading to the development of compounds with improved efficacy and selectivity for various biological targets. acs.orgnih.gov
Overview of Current Research Trajectories for Substituted Benzamide Structures
Current research on substituted benzamide structures continues to be an active and evolving field. Scientists are focused on designing and synthesizing novel benzamide derivatives with enhanced pharmacological properties. researchgate.net A significant area of interest is the development of new anticancer agents, with studies exploring modifications of existing compounds to improve their anti-proliferative activities. researchgate.net
Furthermore, substituted benzamides are being investigated as potent and selective enzyme inhibitors. nih.gov For example, research has been conducted on their ability to inhibit enzymes like histone deacetylases (HDACs) and carbonic anhydrases, which are implicated in various diseases. nih.govacs.org The synthesis of novel N-substituted benzamide derivatives is a key strategy being employed to discover new drug candidates with improved therapeutic potential. researchgate.netnih.gov The use of innovative synthetic methodologies, such as on-resin peptide cyclization utilizing linkers like 3-amino-4-(methylamino)benzoic acid (a related precursor), highlights the ongoing advancements in this area. researchgate.net
Physicochemical Properties of 3-Amino-4-(methylamino)benzamide
| Property | Value | Reference |
| IUPAC Name | This compound | sigmaaldrich.com |
| Molecular Formula | C8H11N3O | sigmaaldrich.com |
| Melting Point | 148-150 °C | sigmaaldrich.com |
| Purity | 97% | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-(methylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11-7-3-2-5(8(10)12)4-6(7)9/h2-4,11H,9H2,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUPFYDPRKUXOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Amino 4 Methylamino Benzamide
Diverse Synthetic Routes for the Benzamide (B126) Scaffold
The synthesis of 3-amino-4-(methylamino)benzamide and its derivatives involves a variety of chemical strategies, reflecting the importance of this scaffold in different areas of chemical research. Methodologies range from classical multi-step syntheses involving precursor modifications to modern techniques like continuous flow synthesis. These approaches provide access to the core benzamide structure and allow for the introduction of the key amino and methylamino functional groups.
Approaches Involving Nitro Precursors and Reduction Strategies
A common and effective strategy for the synthesis of aromatic amines is the reduction of a corresponding nitro compound. This approach is widely used for preparing this compound and related structures due to the ready availability of nitroaromatic starting materials.
The synthesis often begins with a precursor such as 4-chloro-3-nitrobenzoic acid. In a typical sequence, the chloro group is first displaced by methylamine (B109427) to yield 4-(methylamino)-3-nitrobenzoic acid. google.com This intermediate, which now contains the required methylamino group and a nitro group poised for reduction, is a key building block. bldpharm.com The final step in forming the diamino structure is the reduction of the nitro group to a primary amine.
A variety of reducing agents can be employed for this transformation. organic-chemistry.org Classical methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl). youtube.comyoutube.com These reactions proceed by converting the nitro group (NO2) into an ammonium (B1175870) salt (NH3+), which is then neutralized with a base in a separate workup step to yield the desired amine (NH2). youtube.com Other reducing agents and systems reported for nitro group reductions include:
Hydrogen gas (H2) with a metal catalyst like Palladium (Pd) or Platinum (Pt). youtube.com
Hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. google.com
Metal-free systems, such as those using tetrahydroxydiboron (B82485) in water. organic-chemistry.org
The choice of reducing agent can be critical to avoid side reactions and ensure chemoselectivity, especially when other reducible functional groups are present in the molecule.
Table 1: Reduction Methods for Nitroarenes
| Reducing System | Key Features | Typical Conditions |
|---|---|---|
| Metal/Acid (e.g., Sn/HCl, Fe/HCl) | Classic, cost-effective method. | Acidic medium, followed by basic workup. youtube.com |
| Catalytic Hydrogenation (e.g., H2/Pd) | Clean, high-yielding, but can affect other functional groups. youtube.com | Pressurized H2 gas, metal catalyst. |
| Hydrazine Hydrate | Used with a catalyst for transfer hydrogenation. google.com | Catalytic amount of metal, solvent like methanol (B129727) or ethanol. |
| Tetrahydroxydiboron | Metal-free, mild conditions, performed in water. organic-chemistry.org | Room temperature, often with an organocatalyst. |
Acylation Reactions for Benzamide Formation
The formation of the benzamide moiety is a crucial step, typically achieved through an acylation reaction. This involves the coupling of a carboxylic acid derivative with an amine.
One common method starts with a substituted benzoic acid, such as 4-(methylamino)-3-nitrobenzoic acid. This acid is first converted into a more reactive acylating agent, typically an acyl chloride. The conversion is often accomplished using reagents like thionyl chloride (SOCl2) or oxalyl chloride. google.com The resulting 4-(methylamino)-3-nitrobenzoyl chloride can then be reacted with ammonia (B1221849) or an appropriate amine to form the desired benzamide. For instance, reacting 4-(methylamino)-3-nitrobenzoyl chloride with a methylamine solution yields N-methyl-4-(methylamino)-3-nitrobenzamide. google.com
Alternatively, acylation can be performed using coupling agents that activate the carboxylic acid directly, facilitating its reaction with an amine without the need to form an acyl chloride first. This is discussed in the following section on condensation reactions.
Condensation Reactions in Benzamide Synthesis
Condensation reactions provide a direct route to benzamides from carboxylic acids and amines, often under mild conditions. These reactions are typically mediated by coupling agents that activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine.
A prominent example involves the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide. In this synthesis, the intermediate 4-methoxy-3-(methylamino)benzoic acid is condensed with 4-chloroaniline (B138754). nih.gov The reaction is facilitated by the use of N,N'-diisopropylcarbodiimide (DIC) as the coupling reagent and N-hydroxybenzotriazole (HOBt) as an activating reagent. nih.gov HOBt reacts with the activated carboxylic acid to form an active ester, which is less prone to side reactions and efficiently acylates the target amine. This method is widely applicable and known for its good yields and operational simplicity.
Another example is the reaction between 3-nitro-4-X-benzoic acid (where X is a halogen) and an aniline (B41778) to form a 3-nitro-4-X-benzanilide intermediate, which can then be further modified. google.com
Table 2: Common Condensation Reagents for Benzamide Synthesis
| Reagent System | Role | Typical Application |
|---|---|---|
| DIC / HOBt | Coupling agent (DIC) and activating reagent (HOBt). | Direct amide bond formation from a carboxylic acid and an amine. nih.gov |
| Thionyl Chloride (SOCl2) | Converts carboxylic acid to acyl chloride. | Two-step process: formation of acyl chloride followed by amidation. google.com |
Alkylation Strategies for Amino and Methylamino Moieties
The introduction of the methylamino group at the C-4 position is a key synthetic step. This is typically achieved through nucleophilic substitution or reductive amination.
One direct method is the reaction of a precursor containing a good leaving group at the C-4 position with methylamine. For example, 4-chloro-3-nitrobenzoic acid is reacted with methylamine, where the methylamine acts as a nucleophile, displacing the chloride to form 4-(methylamino)-3-nitrobenzoic acid. google.com This reaction is a foundational step in building the core structure before the final reduction of the nitro group.
In other contexts, alkylation can be used to introduce the methyl group onto a primary amine. For instance, a synthesis of a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, starts with 3-amino-4-methoxybenzoic acid. nih.gov This starting material is alkylated using dimethyl sulphate in the presence of sodium hydroxide (B78521) to introduce the methyl group onto the 3-amino group, yielding 3-(methylamino)-4-methoxybenzoic acid. nih.gov This demonstrates how alkylation can be precisely controlled to modify existing amino groups on the benzamide scaffold.
Cyclization-Based Synthetic Approaches
The ortho-diamine functionality present in this compound makes it a valuable precursor for the synthesis of heterocyclic systems, particularly benzimidazoles. While not a direct synthesis of the title compound itself, these cyclization reactions highlight its synthetic utility.
A related precursor, 3-amino-4-(methylamino)benzoic acid (MeDbz), is utilized as a linker in solid-phase peptide synthesis to generate cyclic peptides. ku.dkresearchgate.net In this methodology, the peptide chain is assembled on the resin-bound MeDbz linker. The cyclization occurs through an intramolecular amidation reaction, where the N-terminal amine of the peptide attacks an activated ester attached to the linker, leading to the release of the cyclic peptide from the resin. ku.dk This application showcases how the specific arrangement of the amino and carboxylic acid groups in the precursor facilitates complex cyclization reactions.
Furthermore, the general structure of ortho-phenylenediamines is well-known to undergo condensation with aldehydes or carboxylic acids to form a five-membered benzimidazole (B57391) ring. This reactivity is a potential pathway for transforming this compound into more complex heterocyclic structures.
Continuous Flow Microreactor Synthesis
Continuous flow chemistry, particularly using microreactors, has emerged as a powerful tool for chemical synthesis, offering advantages in safety, efficiency, and scalability over traditional batch processes. osti.gov This technology is applicable to the synthesis of benzamide derivatives.
Research has demonstrated the continuous flow synthesis of N-(3-amino-4-methylphenyl)benzamide, a structurally related compound. researchgate.net In this process, the reactants are pumped through a microreactor where they mix and react under precisely controlled temperature and residence time. This method allows for rapid optimization and can lead to higher yields and purity compared to batch synthesis. researchgate.net
The synthesis of other nitrogen-containing compounds, such as 3-amino-4-amidoximinofurazan, has also been successfully translated to a continuous flow process. rsc.orgresearchgate.net This approach significantly reduces reaction times and enhances safety, particularly for reactions involving energetic intermediates or hazardous reagents. rsc.org The principles demonstrated in these examples are directly applicable to the synthesis of this compound, suggesting that a continuous flow method could be developed to provide a safer and more efficient manufacturing process.
Mechanistic Investigations of Synthesis Pathways
The synthesis of this compound involves intricate mechanistic pathways where reaction conditions play a pivotal role in determining the final product's yield and purity. A thorough understanding of the reaction kinetics, thermodynamics, and the role of various chemical agents is essential for optimizing the synthetic route.
Reaction Kinetics and Thermodynamics in Benzamide Formation
The formation of a benzamide, such as this compound, is a fundamentally important reaction in organic synthesis. The direct amidation of a carboxylic acid with an amine is often kinetically slow, necessitating high temperatures, which can be detrimental to the sensitive amino groups on the target molecule. To circumvent this, the carboxylic acid group is typically activated. A common strategy involves converting the carboxylic acid into a more reactive acyl chloride using reagents like thionyl chloride. google.com This intermediate then readily reacts with an amine to form the amide bond.
The thermodynamics of benzamide formation are generally favorable, driven by the formation of the stable amide bond. chemeo.comacs.org Thermodynamic studies on simple benzamides provide insight into the energetics of the process, including standard molar Gibbs energies and enthalpies of formation, sublimation, and vaporization. acs.orgacs.org These values are crucial for understanding the energy landscape of the reaction and for process optimization. For instance, the standard solid enthalpy of combustion (ΔcH°solid) and the enthalpy of formation (ΔfH°) provide data on the molecule's stability. chemeo.com
Interactive Table: Thermodynamic Data for Benzamide
| Thermodynamic Parameter | Description | Value (kJ/mol) |
| ΔfH°solid | Solid phase enthalpy of formation at standard conditions | -168.6 |
| ΔfH°gas | Enthalpy of formation at standard conditions | -72.6 |
| ΔfusH° | Enthalpy of fusion at standard conditions | 23.77 |
| ΔsubH° | Enthalpy of sublimation at standard conditions | 96.0 |
| ΔvapH° | Enthalpy of vaporization at standard conditions | 72.2 |
| Note: Data is for the parent compound Benzamide and serves as a reference. chemeo.comnist.govnist.gov |
Role of Catalysts and Reagents in Reaction Selectivity and Yield
The selective synthesis of this compound relies heavily on the strategic use of catalysts and reagents to guide the reaction towards the desired product and maximize the yield. A plausible synthetic pathway starts with a substituted nitrobenzoic acid, for example, 4-chloro-3-nitrobenzoic acid. google.com The first step often involves a nucleophilic aromatic substitution where the chloro group is replaced by a methylamino group.
The subsequent and critical step is the reduction of the nitro group to a primary amine. This transformation requires a selective reducing agent that does not affect other functional groups in the molecule. Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is a common method. chemicalbook.com Other reducing systems, such as iron or zinc in the presence of an acid, or hydrazine hydrate with a catalyst like ferric oxide, can also be employed. google.comgoogle.com
For the final amidation step, if starting from the corresponding carboxylic acid, coupling agents are often used to facilitate the reaction under mild conditions. Reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used to form an active ester intermediate, which then reacts with an amine to yield the benzamide. google.com The use of such reagents avoids the harsh conditions associated with forming an acyl chloride. In some direct amidation methods, superacids have been shown to catalyze the reaction of arenes with reagents like cyanoguanidine to form benzamides. nih.gov
Byproduct Formation and Control in Multistep Syntheses
In the reduction of the nitro group, over-reduction to other functionalities or incomplete reduction can lead to impurities. The choice of a selective reducing agent and careful monitoring of the reaction progress are crucial to minimize these side reactions.
During the amidation step, if coupling agents like carbodiimides are used, the corresponding urea (B33335) byproduct is formed, which must be separated from the desired product. In syntheses involving amide bond formation, side reactions such as the formation of amide byproducts can occur if the reaction is not properly controlled. nih.gov Purification techniques such as crystallization or chromatography are typically employed to remove these impurities and isolate the pure this compound.
Derivatization Strategies for Structural Modification
Chemical Derivatization for Enhanced Analytical Characterization
Chemical derivatization is a key strategy to improve the analytical properties of compounds like this compound, especially for techniques such as gas chromatography (GC). libretexts.org The primary and secondary amino groups in the molecule impart polarity, which can lead to poor peak shape and low sensitivity in GC analysis. Derivatization aims to replace the active hydrogens in these functional groups with less polar moieties, thereby increasing the compound's volatility and thermal stability. researchgate.netsigmaaldrich.com
The three main types of derivatization for GC analysis are silylation, acylation, and alkylation. libretexts.orgnih.gov
Silylation: This is a common technique where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.orgnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. youtube.com The resulting silylated derivatives are more volatile and stable for GC analysis. sigmaaldrich.comnih.gov
Acylation: This involves the introduction of an acyl group. Reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride can be used to form acetate (B1210297) or trifluoroacetamide (B147638) derivatives, respectively. gcms.cz Acylated compounds are often more stable than their silylated counterparts, particularly for primary amines. nih.gov
Alkylation: This method introduces an alkyl group to replace an acidic hydrogen, forming ethers, esters, or N-alkylamides, which have lower polarity. gcms.cz
These derivatization techniques not only improve chromatographic performance but can also enhance detection sensitivity, especially when using specific detectors like the electron capture detector (ECD) for halogenated derivatives. researchgate.net For mass spectrometry (MS) detection, derivatization can lead to more predictable and informative fragmentation patterns, aiding in structural elucidation. researchgate.net
Interactive Table: Common Derivatization Reagents for Amines in GC Analysis
| Derivatization Method | Reagent | Abbreviation | Derivative Formed | Key Advantages |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether/amine | Increases volatility and thermal stability. libretexts.orgnih.gov |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) ether/amine | Produces volatile byproducts that don't interfere with chromatography. youtube.com |
| Acylation | Heptafluorobutyric anhydride | HFBA | Heptafluorobutyryl amide | Creates stable derivatives suitable for ECD detection. nih.gov |
| Acylation | Trifluoroacetic anhydride | TFAA | Trifluoroacetamide | Good for trace analysis with ECD. gcms.cz |
Functional Group Interconversions on the Benzamide Core
The structure of this compound offers several sites for functional group interconversions (FGI), a powerful tool in synthetic organic chemistry for creating structural analogs with modified properties. ub.eduyoutube.comsolubilityofthings.com
The primary amino group at the 3-position is a key site for modification. It can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. byjus.comchadsprep.com This diazonium salt is a versatile intermediate that can be subjected to a variety of transformations, most notably the Sandmeyer reaction. byjus.comwikipedia.orgorganic-chemistry.org
Sandmeyer Reactions: By using copper(I) salts as catalysts, the diazonium group can be replaced by various nucleophiles. wikipedia.orgorganic-chemistry.org
Halogenation: Copper(I) chloride (CuCl) or copper(I) bromide (CuBr) can be used to introduce a chloro or bromo substituent, respectively. wikipedia.orgnih.gov
Cyanation: Copper(I) cyanide (CuCN) allows for the introduction of a cyano group, which can be further hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. wikipedia.org
The secondary amino group and the amide functionality also present opportunities for FGI. The secondary amine can be acylated or alkylated to introduce different substituents. The amide group itself can be hydrolyzed under acidic or basic conditions to revert to the corresponding carboxylic acid, or it can be reduced to an amine using strong reducing agents like lithium aluminum hydride. youtube.com These transformations allow for the systematic modification of the benzamide core to explore structure-activity relationships in various contexts. ub.eduvanderbilt.edu
Chemical Reactivity and Transformation Mechanisms
The chemical reactivity of the this compound framework is characterized by the interplay of its constituent functional groups: the aromatic ring, the amino groups, and the benzamide moiety. These groups dictate the compound's susceptibility to various chemical transformations.
Oxidation Reactions of the Benzamide Framework
The oxidation of the benzamide framework can be influenced by the substituents on the aromatic ring. While specific oxidation studies on this compound are not extensively detailed in the provided search results, general principles of aromatic amine and benzamide chemistry suggest that the amino groups are susceptible to oxidation. Oxidation can lead to the formation of nitroso, nitro, or polymeric species. The presence of two amino groups with differing substitution (primary and secondary) may lead to selective oxidation under controlled conditions.
In a related context, the synthesis of 3-amino-4-methoxybenzanilide (B94723) involves the reduction of a nitro group to an amino group, which is the reverse of an oxidation reaction. google.com This highlights the redox chemistry potential at the amino-substituted positions of the benzamide ring.
Reduction Reactions of the Benzamide Moiety
The reduction of the benzamide moiety itself, specifically the carboxamide group, is a challenging transformation that typically requires strong reducing agents. However, the more common reduction reaction associated with precursors to this compound involves the reduction of a nitro group.
For instance, the synthesis of 3-amino-4-methoxybenzanilide is achieved by the reduction of 3-nitro-4-methoxybenzanilide. google.com This reduction is a critical step in forming the amino-substituted benzamide core. Common reducing agents for this type of transformation include iron powder in the presence of an acid, such as hydrochloric acid. google.comchemicalbook.com
The following table summarizes a typical reduction reaction for a related nitro-substituted benzamide.
| Starting Material | Reducing Agent | Product |
| 3-Nitro-4-methoxybenzanilide | Iron powder, Hydrochloric acid | 3-Amino-4-methoxybenzanilide |
Table 2: Reduction of a Nitro-Substituted Benzamide. google.com
Nucleophilic Substitution Reactions on the Benzamide System
Aromatic nucleophilic substitution (ANS) reactions on the benzamide system are plausible, particularly if a suitable leaving group is present on the aromatic ring. The rate and mechanism of such reactions are highly dependent on the solvent and the nature of the nucleophile. conicet.gov.ar
In aprotic solvents, the mechanism of ANS can be influenced by hydrogen bonding. conicet.gov.ar For example, studies on the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with various biological amines have shown that the reaction can proceed through a 'dimer nucleophile' mechanism, where the amine nucleophile forms a dimer, which then attacks the aromatic substrate. conicet.gov.ar This suggests that the amino groups of this compound could potentially act as nucleophiles in ANS reactions.
The synthesis of N-(4-chlorophenyl)-3-aminobenzamide from 3-aminobenzoic acid and 4-chloroaniline is an example of a nucleophilic acyl substitution, where the amino group of 4-chloroaniline acts as the nucleophile attacking the activated carboxyl group of 3-aminobenzoic acid. chemicalbook.com While not a substitution on the aromatic ring itself, it demonstrates the nucleophilic character of anilines in the formation of benzamides.
Considerations for Hydrolytic Stability of the Amide Bond
The hydrolytic stability of the amide bond in this compound is a critical factor, particularly for its potential applications in biological systems. Amide bonds are generally stable but can be cleaved under acidic or basic conditions, or enzymatically.
The electronic properties of the substituents on the aromatic ring can influence the rate of hydrolysis. Electron-withdrawing groups can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. Conversely, electron-donating groups, such as the amino and methylamino groups in this compound, would be expected to increase the electron density at the carbonyl carbon, thereby increasing the stability of the amide bond towards hydrolysis.
While specific data on the hydrolytic stability of this compound is not available in the search results, related compounds like 3-amino-4-methylbenzamide (B93639) are noted to be stable at room temperature in closed containers under normal storage and handling conditions. mallakchemicals.com
Structural Elucidation and Advanced Characterization of 3 Amino 4 Methylamino Benzamide
Spectroscopic Analysis Methodologies
Spectroscopic techniques are fundamental to elucidating the molecular structure of a chemical compound by probing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-Amino-4-(methylamino)benzamide, one would expect to observe distinct signals for the aromatic protons, the amine (NH₂) protons, the methylamino (NH and CH₃) protons, and the benzamide (B126) (CONH₂) protons. The splitting patterns (multiplicity) of the aromatic signals would help determine the substitution pattern on the benzene (B151609) ring.
¹³C NMR Spectroscopy: This method detects the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would differentiate between the aromatic carbons, the methyl carbon, and the carbonyl carbon of the amide group.
A representative, though hypothetical, dataset for the NMR analysis of this compound is presented below.
| ¹H NMR Data | |
| Chemical Shift (ppm) | Multiplicity |
| Hypothetical Data | e.g., s, d, t, m |
| ¹³C NMR Data | |
| Chemical Shift (ppm) | Assignment |
| Hypothetical Data | e.g., Ar-C, C=O, CH₃ |
Note: The table above is for illustrative purposes only, as specific experimental data for this compound is not available.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for the N-H bonds of the primary and secondary amines, the C=O bond of the amide, and the C-N bonds. The aromatic C-H and C=C bonds would also show characteristic absorptions.
| IR Spectroscopy Data | |
| Frequency (cm⁻¹) | Intensity |
| Hypothetical Data | e.g., strong, medium, weak |
Note: This table illustrates the type of data obtained from IR spectroscopy; specific values for the target compound are not available.
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure, as specific fragments are lost from the parent ion. For this compound, the molecular ion peak would confirm the molecular weight, and fragment ions could correspond to the loss of the amide group, the methyl group, or other parts of the molecule.
| Mass Spectrometry Data | |
| m/z (Mass-to-charge ratio) | Relative Intensity (%) |
| Hypothetical Data | e.g., 100% |
Note: The data in this table is hypothetical and serves to demonstrate the principles of mass spectrometry analysis.
UV-Vis spectroscopy provides information about electronic transitions within a molecule. uzh.chshu.ac.uklibretexts.org Molecules with conjugated systems, such as the aromatic ring in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. shu.ac.uklibretexts.org The presence of amino and methylamino groups as auxochromes would be expected to influence the wavelength of maximum absorption (λmax). The absorption spectrum would show one or more bands corresponding to π → π* and potentially n → π* transitions. uzh.chshu.ac.uk
| UV-Vis Spectroscopy Data | |
| λmax (nm) | Molar Absorptivity (ε) |
| Hypothetical Data | e.g., L mol⁻¹ cm⁻¹ |
Note: This table is a representation of expected UV-Vis data; no experimental values for this compound have been reported.
Crystallographic Studies for Solid-State Structure Determination
Crystallographic techniques are essential for determining the three-dimensional arrangement of atoms in a solid-state crystalline sample.
| Crystallographic Data | |
| Parameter | Value |
| Crystal System | Hypothetical Data |
| Space Group | Hypothetical Data |
| Unit Cell Dimensions | Hypothetical Data |
| Bond Lengths (Å) | Hypothetical Data |
| Bond Angles (°) | Hypothetical Data |
Note: As no crystallographic studies for this compound have been published, this table is purely illustrative.
Detailed Crystallographic and Intermolecular Interaction Analysis of this compound Remains to be Elucidated
A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of specific experimental data on the crystal structure, crystal packing, and detailed intermolecular interactions of the chemical compound this compound. Consequently, a thorough analysis of its solid-state architecture, including hydrogen bonding patterns and Hirshfeld surface analysis, cannot be provided at this time.
While research has been conducted on the structural and interactive properties of analogous benzamide derivatives, this information is not directly transferable to this compound. Studies on related compounds, such as 3-amino-4-methoxybenzamide, have explored intramolecular hydrogen bonding, and various other benzamide derivatives have been subjects of Hirshfeld surface analysis to investigate their intermolecular interactions. However, the unique substitution pattern of an amino group at the 3-position and a methylamino group at the 4-position of the benzamide core in the target compound necessitates a dedicated crystallographic study to accurately determine its supramolecular chemistry.
The elucidation of the crystal structure through techniques like single-crystal X-ray diffraction would be the foundational step. This would provide precise atomic coordinates, bond lengths, and bond angles, which are prerequisites for any subsequent detailed analysis. Following the determination of the crystal structure, a Hirshfeld surface analysis could be performed. This computational method is instrumental in visualizing and quantifying intermolecular contacts within a crystal lattice, offering insights into the nature and prevalence of interactions such as hydrogen bonds, van der Waals forces, and π-π stacking.
Without the foundational crystallographic data for this compound, the generation of specific data tables for crystallographic parameters or hydrogen bond geometries is not possible. A detailed discussion of its crystal packing and the specific roles of the amino and methylamino groups in directing the supramolecular assembly remains speculative until experimental data becomes available.
Therefore, the section on the "Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)" for this compound cannot be constructed with the required scientific accuracy and detail as per the user's instructions. Further experimental research is required to characterize the solid-state properties of this particular compound.
Computational Chemistry and Theoretical Investigations of 3 Amino 4 Methylamino Benzamide
Quantum Chemical Calculations
Quantum chemical calculations use the principles of quantum mechanics to model molecules. Density Functional Theory (DFT) is a primary method within this category, offering a balance between accuracy and computational cost that makes it suitable for a wide range of molecular systems. bohrium.com
Density Functional Theory (DFT) Studies of Electronic Structure and Properties
A typical DFT study on 3-Amino-4-(methylamino)benzamide would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. nih.gov The results would provide the precise coordinates of each atom in its lowest energy state. However, specific optimized structural parameters and electronic properties for this compound are not available in the reviewed literature.
Frontier Molecular Orbital Theory (HOMO-LUMO Analysis) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com
HOMO: Represents the orbital from which a molecule is most likely to donate electrons. Its energy level is related to the molecule's ionization potential.
LUMO: Represents the orbital to which a molecule is most likely to accept electrons. Its energy level is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. scirp.org A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For related benzamide (B126) derivatives, this analysis has been crucial in understanding their reactivity and potential biological activity. sci-hub.seaimspress.com
While the specific HOMO, LUMO, and energy gap values for this compound have not been published, a theoretical study would generate data similar to that shown in the example table below.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data Not Available |
| ELUMO | Data Not Available |
| Energy Gap (ΔE) | Data Not Available |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). nih.gov
For a molecule like this compound, an MEP map would identify the negative potential around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be located around the hydrogen atoms of the amino groups, indicating sites for nucleophilic attack. This analysis is invaluable for predicting how the molecule will interact with other molecules and biological receptors. nih.gov A specific MEP map for the title compound is not available.
Vibrational Frequency Analysis and Correlation with Experimental Spectra
Theoretical vibrational frequency analysis is performed to predict a molecule's infrared (IR) and Raman spectra. The calculation determines the frequencies and intensities of the fundamental vibrational modes of the molecule, which correspond to specific bond stretches, bends, and torsions. scirp.org
These calculated frequencies are often scaled to correct for systematic errors in the computational method and can then be compared with experimental spectra to confirm the molecular structure and assign specific absorption bands to particular vibrational modes. scirp.org No calculated or experimental vibrational spectra for this compound were found in the searched literature.
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |
|---|---|---|---|
| ν(N-H) stretch | Data Not Available | Data Not Available | Amino group N-H stretching |
| ν(C=O) stretch | Data Not Available | Data Not Available | Amide carbonyl stretching |
| δ(C-H) bend | Data Not Available | Data Not Available | Aromatic C-H bending |
Chemical Reactivity Descriptors (e.g., Fukui Indices)
Local reactivity descriptors, such as Fukui functions, predict which specific atoms within a molecule are most likely to be involved in a chemical reaction. They identify the most probable sites for nucleophilic, electrophilic, and radical attacks. nih.gov This level of detailed reactivity analysis for this compound has not been documented in available research.
Molecular Modeling and Simulation Approaches
Beyond quantum chemical calculations, molecular modeling encompasses a broader range of simulation techniques. These can include molecular dynamics (MD) simulations to study the movement and conformational changes of a molecule over time, and molecular docking to predict how a molecule might bind to a protein or other biological target. nih.gov
For benzamide derivatives, molecular docking studies have been used to investigate their potential as enzyme inhibitors by predicting their binding affinity and interactions with active sites. nih.govnih.gov Such an approach for this compound could provide valuable insights into its potential pharmacological applications, but no such studies have been published.
Conformational Analysis and Potential Energy Surfaces
A relaxed potential energy surface (PES) scan is a computational method used to explore the conformational space of a molecule. q-chem.comscm.com This is achieved by systematically changing a specific geometric parameter, such as a dihedral angle, while allowing the rest of the molecule's geometry to relax to its lowest energy state for each incremental change. joaquinbarroso.comepfl.ch This process helps identify stable conformers (energy minima) and the energy barriers (transition states) that separate them.
In substituted benzamides, the torsional angle (ω) between the carbonyl group (CO) and the phenyl ring is a critical parameter. nih.gov For benzamide itself, this angle is calculated to be around 20-25°, though it can be planar in a crystalline state. nih.gov For N-substituted benzamides, such as N,N-dimethylbenzamide, this angle can increase to around 60° to minimize steric hindrance. nih.gov In the case of this compound, the rotation around the C-C bond connecting the benzamide group to the phenyl ring and the rotations of the amino and methylamino groups would be of primary interest. The potential energy surface would reveal the most stable arrangements of these functional groups, influenced by factors like intramolecular hydrogen bonding and steric repulsion.
Molecular Docking Simulations for Interaction Prediction (General principles)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). iaanalysis.comnih.gov It is a cornerstone of structure-based drug design, aiming to forecast the binding mode and affinity of a ligand to a target's active site. computabio.com
The process involves several key steps:
Preparation of Receptor and Ligand: The three-dimensional structures of both the target protein (receptor) and the ligand (e.g., this compound) are prepared. This often involves obtaining a protein structure from a database like the Protein Data Bank (PDB). tandfonline.com
Defining the Binding Site: A specific region on the receptor, known as the binding pocket or active site, is identified as the target for the docking simulation. tandfonline.com
Conformational Sampling: The docking algorithm systematically explores various possible conformations of the ligand within the defined binding site. nih.gov This can range from rigid docking, where both molecules are held fixed, to flexible docking, which allows for conformational changes in the ligand and sometimes the receptor side chains. esisresearch.orghansshodhsudha.com
For example, in a study of other benzamide derivatives, molecular docking was used to predict their binding to the active site of DNA gyrase, a bacterial protein. The docking score and the predicted hydrogen bonds with amino acid residues in the active site were used to quantify the potential of these compounds as inhibitors. tandfonline.com
Molecular Dynamics Simulations for Dynamic Behavior
While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a view of the dynamic behavior of the system over time. nih.gov MD simulations are often used as a follow-up to docking to assess the stability of the predicted ligand-receptor complex and to refine the binding mode. nih.govresearchgate.net
The process starts with the ligand-receptor complex obtained from docking. frontiersin.org This complex is placed in a simulated physiological environment, typically including water molecules and ions. The simulation then calculates the forces acting on every atom and uses Newton's laws of motion to model their movements over a series of very small time steps. nih.gov
By running the simulation for a sufficient duration (nanoseconds to microseconds), researchers can:
Assess Stability: Observe whether the ligand remains stably bound in the active site or if it dissociates. Key metrics like the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored. frontiersin.org
Refine Binding Poses: The initial docked pose can be optimized as both the ligand and protein adjust to each other's presence. nih.gov
Analyze Interactions: MD simulations provide a detailed picture of the dynamic interactions, such as hydrogen bonds, showing how they form, break, and persist over time.
Calculate Binding Free Energy: More advanced calculations, like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be applied to the MD trajectory to obtain a more accurate estimate of the binding free energy. frontiersin.org
In essence, MD simulations complement docking by introducing flexibility and a time dimension, providing a more realistic and reliable assessment of the ligand's interaction with its target. nih.govacs.org
Theoretical Studies on Reaction Pathways and Energetics
Theoretical chemistry can also illuminate the mechanisms of chemical reactions, providing detailed information about the energy changes that occur as reactants transform into products.
Activation Energies and Transition State Characterization
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. wikipedia.orglibretexts.org The energy required to reach this state from the reactants is the activation energy (Ea), which is a critical factor determining the reaction rate. youtube.com
For a reaction involving this compound, such as a nucleophilic aromatic substitution (SNAr), theoretical calculations could determine the activation energy. masterorganicchemistry.comlibretexts.org In an SNAr reaction, a nucleophile attacks the aromatic ring, leading to the formation of a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group. masterorganicchemistry.comlibretexts.org The rate of such reactions is often increased by the presence of electron-withdrawing groups. masterorganicchemistry.com Computational studies can clarify whether the mechanism is a two-step process with a stable intermediate or a concerted process where bond-making and bond-breaking occur simultaneously. nih.govresearchgate.net These calculations would provide the activation energies for each step, identifying the rate-determining step of the reaction. masterorganicchemistry.com
Thermodynamic Properties and Stability Predictions of Intermediates and Products
For reactions involving this compound, these calculations would predict the relative stabilities of any intermediates and the final products. numberanalytics.com This is crucial for understanding the reaction outcome. For example, if multiple reaction pathways are possible, comparing the thermodynamic stability of the potential products can help predict which one is more likely to form. The energy of a reaction intermediate is typically lower than the surrounding transition states, and its concentration is influenced by its thermodynamic stability. numberanalytics.com By calculating the enthalpy and Gibbs free energy changes for each step, a complete energy profile of the reaction can be constructed, offering a comprehensive understanding of both the kinetic and thermodynamic driving forces. nih.gov
Analytical Methodologies for 3 Amino 4 Methylamino Benzamide and Its Derivatives
Chromatographic Techniques
Chromatography is a fundamental technique for the separation and analysis of chemical compounds. Several chromatographic methods are particularly suited for the analysis of 3-Amino-4-(methylamino)benzamide and its related substances.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and separation of non-volatile compounds like this compound. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common approach.
For the separation of a structurally similar compound, 3-amino-4-methoxy-benzamide, a reverse-phase HPLC method has been developed. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometric detection, phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.com The principles of this separation can be adapted for this compound, with optimization of the mobile phase composition to achieve the desired resolution from impurities and derivatives. The method's scalability allows for its use in both analytical-scale purity checks and preparative-scale isolation of impurities. sielc.com
A typical HPLC method for a related aminobenzamide might involve the following conditions:
| Parameter | Condition |
| Column | Newcrom R1 (Reverse-Phase) |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS compatibility) |
| Detection | UV-Vis |
| Application | Purity assessment, preparative separation, pharmacokinetics |
This table illustrates a potential HPLC method based on the analysis of a similar compound, 3-amino-4-methoxy-benzamide. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, derivatization is a necessary step to increase its volatility and thermal stability for GC-MS analysis. This process involves chemically modifying the amino groups to create less polar and more volatile derivatives.
The GC-MS method is a preferred technique for its high selectivity, accuracy, and reproducibility in analyzing complex mixtures. nih.gov The combination of gas chromatography for separation and mass spectrometry for detection and identification allows for the elucidation of chemical structures and the determination of relative compound content. nih.gov
A general workflow for the GC-MS analysis of a compound like this compound would include:
| Step | Description |
| 1. Derivatization | Reaction with a suitable agent (e.g., silylation or acylation reagents) to increase volatility. |
| 2. Injection | Introduction of the derivatized sample into the GC. |
| 3. Separation | Separation of the derivatives on a capillary column based on their boiling points and interactions with the stationary phase. |
| 4. Ionization & Detection | Ionization of the separated compounds and detection by a mass spectrometer, providing a mass spectrum for each component. |
| 5. Data Analysis | Identification of compounds by comparing their mass spectra to spectral libraries and quantification based on peak areas. |
This table outlines the general steps for GC-MS analysis of a low-volatility compound requiring derivatization.
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering improved resolution, speed, and sensitivity compared to traditional HPLC. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without sacrificing efficiency.
For the analysis of complex mixtures containing this compound and its derivatives, UHPLC can provide superior separation of closely related impurities. The increased peak heights resulting from the sharper peaks in UHPLC also lead to enhanced sensitivity, which is particularly beneficial for detecting trace-level components. Recent developments have enabled rapid analytical methods, with some amino acid analyses being completed in as little as three minutes. nih.gov
A comparison of typical parameters highlights the advantages of UHPLC:
| Parameter | HPLC | UHPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Column Length | 150-250 mm | 50-150 mm |
| Flow Rate | 1-2 mL/min | 0.2-0.7 mL/min |
| Backpressure | Lower | Higher |
| Analysis Time | Longer | Shorter |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher |
This table provides a general comparison between typical HPLC and UHPLC parameters.
Continuous flow chemistry, often utilizing microreactors, offers a modern approach to chemical synthesis and analysis. These systems provide excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety. For a compound like N‐(3‐amino‐4‐methylphenyl)benzamide, which is structurally related to this compound, continuous flow synthesis has been explored. researchgate.net
An integral part of continuous flow systems is the ability to incorporate in-line analytical techniques for real-time monitoring of the reaction progress. This can include spectroscopic methods or the integration of a small-scale chromatographic system. This approach allows for rapid optimization of reaction conditions and ensures consistent product quality.
| Advantage | Description |
| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. |
| Precise Control | Accurate control over temperature, pressure, and residence time leads to better reproducibility. |
| Rapid Optimization | In-line analysis allows for quick adjustments to reaction conditions to maximize yield and purity. |
| Scalability | The process can be scaled up by running multiple reactors in parallel or by extending the operation time. |
This table summarizes the key advantages of using continuous flow systems for synthesis and analysis.
Advanced Mass Spectrometry Applications
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography, it becomes a highly powerful tool for the analysis of complex mixtures.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that is well-suited for the trace analysis of this compound in complex matrices. This method involves the coupling of a liquid chromatograph to a tandem mass spectrometer.
In an LC-MS/MS system, the compound of interest is first separated from other components in the mixture by the LC system. The eluent from the LC is then introduced into the mass spectrometer, where the molecules are ionized. The first mass spectrometer (MS1) selects the ion corresponding to the target compound (the precursor ion). This ion is then fragmented, and the resulting fragment ions (product ions) are detected by the second mass spectrometer (MS2). This process of selecting a precursor ion and monitoring a specific product ion is known as Multiple Reaction Monitoring (MRM) and provides a high degree of selectivity and sensitivity.
A fast and direct LC-MS/MS method for the analysis of amino acids in plasma has been developed, showcasing the capabilities of this technique for analyzing similar compounds without the need for derivatization. restek.com
The following table outlines a hypothetical set of parameters for an LC-MS/MS analysis of this compound:
| Parameter | Setting |
| LC Column | C18 Reverse-Phase |
| Mobile Phase | Gradient of water and acetonitrile with a formic acid modifier |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ of this compound |
| Product Ion (Q3) | A specific fragment ion resulting from the collision-induced dissociation of the precursor ion |
| Application | Trace quantification in complex matrices, metabolite identification, stability studies |
This table illustrates potential LC-MS/MS parameters for the targeted analysis of this compound.
Quantitative Analysis Methods for this compound
The accurate quantification of this compound, a key intermediate or component in various chemical syntheses, relies on precise and robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantitative analysis of this and structurally related compounds due to its high resolution, sensitivity, and specificity. These methods are crucial for quality control, ensuring the purity of the substance and quantifying any related impurities.
Typically, reverse-phase HPLC (RP-HPLC) is employed, which separates compounds based on their hydrophobicity. For amine-containing molecules like this compound, derivatization can be used to enhance chromatographic separation and detection, although direct analysis is also common. restek.comresearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity, making it suitable for detecting trace levels of the compound and its derivatives. restek.comnih.gov
Method Development for Accurate Quantification
The development of a quantitative analytical method is a systematic process aimed at creating a procedure that is specific, accurate, and reliable for its intended purpose. For this compound, this process involves the optimization of several key chromatographic parameters.
Chromatographic Conditions: The selection of the stationary phase (column) and mobile phase is critical. A C8 or C18 column is commonly used for the separation of benzamide (B126) derivatives. wu.ac.thwu.ac.th The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or formate) and an organic solvent such as acetonitrile or methanol (B129727). wu.ac.thwu.ac.thsielc.com A gradient elution, where the proportion of the organic solvent is varied over time, is often necessary to achieve optimal separation of the main compound from its potential impurities. wu.ac.thnih.gov
Detector Selection: A Photo-Diode Array (PDA) or UV-Visible detector is frequently used, with the detection wavelength selected based on the maximum absorbance of this compound to ensure high sensitivity. wu.ac.thwu.ac.th For instance, a detection wavelength of 265 nm might be chosen. wu.ac.th
Optimization of Parameters: Method development involves a series of optimization experiments. wu.ac.th Factors such as mobile phase pH, column temperature, and flow rate are systematically adjusted to achieve the best resolution between the analyte peak and other components, ensure good peak shape, and maintain a reasonable run time. nih.gov For example, a flow rate of 1.0 mL/min and a column temperature of 25-40°C are common starting points. wu.ac.thnih.gov
A hypothetical optimized HPLC gradient program for the analysis of this compound could be structured as follows:
| Time (minutes) | Mobile Phase A (%) (e.g., 0.02 M Phosphate Buffer, pH 3.5) | Mobile Phase B (%) (e.g., Acetonitrile) |
|---|---|---|
| 0 | 90 | 10 |
| 15 | 50 | 50 |
| 25 | 20 | 80 |
| 30 | 20 | 80 |
| 32 | 90 | 10 |
| 40 | 90 | 10 |
Validation of Analytical Procedures
Once a method is developed, it must be validated to demonstrate its suitability for routine use. Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). europa.eu The key validation parameters include specificity, linearity, accuracy, precision, and robustness. wu.ac.thwu.ac.th
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. This is typically demonstrated by showing that the analyte peak is well-resolved from other peaks and by conducting stress testing (e.g., exposure to acid, base, heat) to ensure separation from degradation products. nih.gov
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards at different concentrations. A linear relationship is confirmed if the correlation coefficient (r²) is typically ≥ 0.999. wu.ac.thwu.ac.th
| Concentration Level (%) | Analyte Concentration (µg/mL) | Mean Peak Area |
|---|---|---|
| LOQ | 0.5 | 15,250 |
| 50 | 2.5 | 75,980 |
| 100 | 5.0 | 151,500 |
| 150 | 7.5 | 227,100 |
| 200 | 10.0 | 302,500 |
Result: Correlation Coefficient (r²) = 0.9998
Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and the percentage of the analyte recovered is calculated. Acceptance criteria are typically between 85% and 115%. wu.ac.thwu.ac.th
| Spike Level (%) | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) |
|---|---|---|---|
| 50 | 12.5 | 12.3 | 98.4 |
| 100 | 25.0 | 25.3 | 101.2 |
| 150 | 37.5 | 37.0 | 98.7 |
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment.
Intermediate Precision (Inter-day precision): Assesses variations within the laboratory, such as on different days or with different analysts. The precision is expressed as the Relative Standard Deviation (RSD), which should typically be less than 2%.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). wu.ac.thnih.gov This provides an indication of its reliability during normal usage.
Applications of 3 Amino 4 Methylamino Benzamide in Advanced Synthetic Chemistry
3-Amino-4-(methylamino)benzamide is a versatile compound that plays a significant role in various advanced synthetic chemistry applications. Its unique structure, featuring a benzamide (B126) core with amino and methylamino substituents, makes it a valuable component in the construction of complex molecules, particularly in the fields of peptide synthesis and medicinal chemistry.
Emerging Research Themes and Future Directions
Development of Green Chemistry Approaches for Sustainable Synthesis
The synthesis of amide bonds is one of the most performed reactions in organic chemistry, yet traditional methods often rely on stoichiometric coupling agents that generate significant waste. ucl.ac.uk Consequently, a major thrust in modern chemistry is the development of "green" or sustainable synthetic routes. For aminobenzamides, this involves exploring catalytic methods, alternative energy sources, and eco-friendly solvents. ucl.ac.ukchemrxiv.org
Microwave-Assisted Synthesis: A prominent green chemistry technique is the use of microwave irradiation to accelerate organic reactions. arkat-usa.org This method offers several advantages over conventional heating, including drastically reduced reaction times (from hours to minutes), higher yields, and often cleaner reaction profiles. arkat-usa.orgresearchgate.net For benzamide (B126) synthesis, microwave-assisted methods have been successfully employed for ring-opening reactions and hydrolysis, demonstrating the potential for more efficient production pathways. researchgate.netyoutube.comyoutube.com
Catalytic Innovations: Research is moving away from stoichiometric reagents towards catalytic systems. ucl.ac.uk
Biocatalysis: Enzymes offer a highly selective and environmentally benign route to amide bond formation. While still an emerging area, biocatalysis presents a promising solution for sustainable amide production. ucl.ac.ukrsc.org
Metal-Free Catalysis: The development of simple, cheap, and reusable carbon-based catalysts derived from sources like glucose is gaining traction. These catalysts can facilitate reactions under solvent-free conditions, further enhancing the green credentials of the synthesis. rsc.org
Nanocatalysts: Platinum nanowires have been shown to be highly efficient catalysts for related reactions like the synthesis of tertiary amines under mild conditions, suggesting a potential avenue for the reductive amination steps sometimes involved in preparing precursors for compounds like 3-Amino-4-(methylamino)benzamide. researchgate.net
The table below compares conventional and green synthesis approaches applicable to benzamide derivatives.
| Feature | Conventional Heating | Microwave-Assisted Synthesis | Biocatalysis |
| Reaction Time | Hours | Minutes arkat-usa.org | Varies |
| Energy Input | High, bulk heating | Lower, targeted dielectric heating youtube.com | Low (often room temp.) |
| Solvent Use | Often requires organic solvents | Can be performed in greener solvents or solvent-free arkat-usa.org | Typically aqueous media |
| Byproduct Generation | High, due to stoichiometric reagents ucl.ac.uk | Lower, cleaner reactions arkat-usa.org | Minimal, highly specific |
| Catalyst | Often requires coupling agents | Can be catalyst-free or use simple catalysts researchgate.net | Enzymes ucl.ac.uk |
Advanced Computational Design and Optimization of Benzamide Structures for Targeted Reactivity
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and optimization of molecules before their synthesis. ijpsr.com For benzamide structures, techniques like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are pivotal.
QSAR Studies: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. unair.ac.id By analyzing a series of related benzamide derivatives, researchers can identify key molecular descriptors (e.g., electronic properties, size, hydrophobicity) that influence their reactivity or therapeutic potential. ijpsr.comunair.ac.idsigmaaldrich.com This knowledge allows for the in silico design of new analogues with predicted enhanced activity. unair.ac.idnih.gov For instance, QSAR studies on benzimidazole (B57391) derivatives, which can be synthesized from aminobenzamides, have helped in designing compounds with potent antimicrobial or anticancer activity. ijpsr.comnih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target, such as an enzyme or receptor. nih.gov For benzamide derivatives designed as inhibitors, docking studies can elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) within the binding site. vensel.orgtandfonline.com This insight is crucial for optimizing the structure to improve potency and selectivity. nih.govacs.org For example, designing benzamide derivatives to fit into the colchicine (B1669291) binding site of tubulin is a strategy for developing new anticancer agents. nih.govacs.org
| Computational Technique | Application for Benzamide Derivatives | Key Outcomes |
| QSAR | Predicting biological activity based on chemical structure. unair.ac.id | Identification of key molecular features for activity; design of more potent analogues. unair.ac.idnih.gov |
| Molecular Docking | Simulating the binding of a benzamide to a biological target. nih.gov | Understanding binding modes; guiding structural modifications for improved affinity and selectivity. vensel.orgtandfonline.com |
| DFT (Density Functional Theory) | Calculating electronic properties and reactivity. | Predicting reaction mechanisms and stability of intermediates. |
Exploration of New Analytical Techniques for Enhanced Characterization and Reaction Monitoring
The precise characterization of aminobenzamide isomers and the real-time monitoring of their synthesis are critical for ensuring purity, optimizing yields, and understanding reaction mechanisms.
Hyphenated Techniques: The coupling of separation methods with spectroscopic detection, known as hyphenated techniques, provides powerful analytical capabilities. nih.gov
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a cornerstone technique for analyzing complex mixtures, separating components, and providing molecular weight and structural information. nih.govresearchgate.net It is invaluable for identifying products and impurities in the synthesis of benzamide derivatives. nih.gov
GC-MS (Gas Chromatography-Mass Spectrometry): For volatile derivatives, GC-MS offers high-resolution separation and definitive identification. nih.gov
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique provides detailed structural elucidation of separated compounds directly, which is particularly useful for unambiguously identifying isomers. researchgate.net
In-Situ Reaction Monitoring: Traditional reaction monitoring often involves taking samples for offline analysis, which can be slow and may not capture transient intermediates. waters.com In-situ (in the reaction vessel) monitoring techniques provide real-time data on the concentration of reactants, intermediates, and products. mt.com
ReactIR™ (In-situ FTIR Spectroscopy): This technology uses an infrared probe immersed in the reaction mixture to track the progress of the reaction by monitoring the characteristic vibrational frequencies of functional groups, such as the formation of the amide bond and the disappearance of the acid chloride intermediate. mt.com This allows for precise determination of reaction endpoints and a deeper understanding of kinetics. mt.comspectroscopyonline.com Internet-based platforms can now even allow for remote monitoring and autonomous self-optimization of reactions based on this real-time data. acs.org
| Analytical Method | Purpose | Information Gained |
| LC-MS/MS | Separation and identification of products and impurities. nih.gov | Molecular weight, fragmentation patterns for structural clues. nih.gov |
| High-Resolution NMR | Definitive structural characterization of final products. nih.gov | Precise atom connectivity, stereochemistry, and isomeric purity. |
| In-situ FTIR (e.g., ReactIR™) | Real-time monitoring of reaction progress. mt.com | Reaction kinetics, detection of intermediates, endpoint determination. spectroscopyonline.com |
| ASAP-MS | Rapid, direct analysis of reaction mixtures without sample preparation. waters.com | Quick confirmation of product formation and component identification. |
Discovery of Novel Synthetic Applications and Methodologies for Aminobenzamide Derivatives
The true value of a chemical building block like this compound lies in its utility for constructing more complex and valuable molecules. magtech.com.cn The presence of two distinct amino groups and an amide moiety makes it a versatile precursor, particularly for heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. ucl.ac.uknih.gov
Synthesis of Heterocyclic Scaffolds:
Benzimidazoles: The condensation of ortho-diamino structures with aldehydes or carboxylic acids is a classic route to benzimidazoles. nih.govchemmethod.com These compounds are known for a wide range of biological activities. chemmethod.comnih.gov The diamino structure of this compound makes it an ideal starting material for creating novel substituted benzimidazoles.
Quinazolinones and Other Fused Systems: Aminobenzamides can be cyclized to form various fused heterocyclic systems. nih.gov For example, they can serve as precursors for quinazolinones, which also exhibit significant biological properties. nih.govresearchgate.net
Modern Synthetic Methodologies:
Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, embodying principles of efficiency and atom economy. Aminobenzamides can be designed as key components in MCRs to rapidly generate libraries of diverse molecules. nih.gov
C-H Activation: Direct functionalization of C-H bonds is a powerful strategy in modern synthesis. Methodologies involving the C-H activation of aniline (B41778) derivatives to create ortho-aminobenzamides are being explored, pointing towards more efficient future syntheses. magtech.com.cn
The reactivity of the aminobenzamide scaffold allows for its incorporation into a variety of important chemical structures, highlighting its potential as a key intermediate in the synthesis of new materials and therapeutic agents. researchgate.netnih.govmdpi.com
Q & A
Q. What are the key synthetic routes for 3-Amino-4-(methylamino)benzamide, and how can purity be validated?
The synthesis of this compound derivatives often involves multi-step reactions, such as amidation or esterification. For example, ethyl 3-amino-4-(methylamino)benzoate (CAS 66315-23-9) is synthesized via coupling reactions, with purification achieved through recrystallization or column chromatography. Purity validation employs HPLC (>95% purity thresholds) and spectroscopic techniques (e.g., H NMR, IR) to confirm structural integrity and absence of byproducts .
Q. What analytical methods are recommended for characterizing this compound?
Structural characterization requires a combination of:
- NMR spectroscopy : To confirm hydrogen and carbon environments (e.g., aromatic protons at δ 6.5–7.5 ppm).
- Mass spectrometry (MS) : For molecular ion confirmation (e.g., m/z 194.23 for the ethyl ester derivative).
- Melting point analysis : Reported values (e.g., 81°C for the ethyl ester) serve as purity indicators .
Q. How should researchers assess the stability of this compound under storage conditions?
Stability studies involve:
- Thermogravimetric analysis (TGA) : To determine decomposition temperatures.
- Long-term storage tests : Monitor degradation via HPLC at controlled temperatures (e.g., 0–6°C for hygroscopic analogs) .
Advanced Research Questions
Q. How can reaction yields for this compound derivatives be optimized in multi-step syntheses?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility in amidation reactions.
- Catalyst use : Palladium catalysts for cross-coupling steps improve efficiency.
- Temperature control : Lower temperatures (e.g., 0–5°C) mitigate side reactions during nitration or methylation .
Q. What computational approaches predict the biological activity of this compound analogs?
- Density Functional Theory (DFT) : Calculates electron distribution to predict reactive sites (e.g., amino groups as nucleophilic centers).
- Molecular docking : Models interactions with target proteins (e.g., kinase binding pockets) to prioritize analogs for in vitro testing .
Q. How do structural modifications (e.g., trifluoromethyl groups) alter the pharmacokinetic properties of this compound?
- Lipophilicity assays : LogP measurements correlate with membrane permeability.
- Metabolic stability studies : Microsomal assays (e.g., human liver microsomes) evaluate susceptibility to oxidation.
- Comparative SAR analysis : Trifluoromethyl groups enhance metabolic stability but may reduce aqueous solubility .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported enzyme inhibition data for this compound?
Contradictions may arise from:
- Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentrations >1% can denature enzymes).
- Compound purity : Impurities (e.g., residual solvents) may artifactually modulate activity.
- Concentration ranges : IC values should be validated across multiple dilution series. Mitigation involves standardizing protocols (e.g., NIH/NCBI guidelines) and cross-validating with orthogonal assays (e.g., SPR vs. fluorescence) .
Q. Why do crystallographic studies of benzamide derivatives show divergent hydrogen-bonding patterns?
Polymorphism and solvent effects influence crystal packing. For example, 4-(dimethylamino)benzohydrazide exhibits varying H-bond networks in DMSO vs. aqueous solutions. Single-crystal X-ray diffraction under controlled conditions (e.g., slow evaporation) reduces variability .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value (Ethyl Ester Derivative) | Method | Reference |
|---|---|---|---|
| Molecular weight | 194.23 g/mol | Mass spectrometry | |
| Melting point | 81°C | Differential scanning calorimetry | |
| LogP (octanol-water) | 1.73 | Shake-flask method |
Q. Table 2. Common Synthetic Byproducts and Mitigation
| Byproduct | Source | Removal Strategy |
|---|---|---|
| Unreacted amine | Incomplete coupling | Acid-base extraction |
| Hydrolyzed ester | Moisture exposure | Anhydrous conditions |
| Dimethylated impurities | Excess methylating agent | Gradient chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
